molecular formula C6H12S B2413479 3,3-Dimethylbutane-2-thione CAS No. 17380-91-5

3,3-Dimethylbutane-2-thione

Cat. No.: B2413479
CAS No.: 17380-91-5
M. Wt: 116.22
InChI Key: LWSJNLRUAMILDX-UHFFFAOYSA-N
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Description

3,3-Dimethylbutane-2-thione (CAS 17380-91-5) is a specialized organic sulfur compound belonging to the thioketone class, with the molecular formula C6H12S and a molecular weight of 116.22 g/mol . This compound, characterized by a central carbon-sulfur (C=S) functional group, is a sulfur analog of the well-known ketone pinacolone (3,3-dimethyl-2-butanone) . As such, it serves as a valuable building block in organic synthesis and materials science research, particularly for introducing sulfur-containing functional groups or for studying the reactivity of thiocarbonyl compounds in nucleophilic addition and cyclization reactions . Thioketones like this compound are of significant interest in mechanistic studies and in the development of novel heterocyclic compounds. The steric hindrance provided by the tert-butyl group adjacent to the thione group can influence its reactivity and selectivity, making it a subject of interest in steric effect investigations . Researchers utilize this compound exclusively in laboratory settings for chemical synthesis and analytical applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3,3-dimethylbutane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-5(7)6(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSJNLRUAMILDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a nucleophilic attack mechanism, where the oxygen atom of the ketone is replaced by sulfur. LR, a dimeric phosphorus-sulfur compound, facilitates this transformation under reflux conditions in anhydrous toluene or xylene. Typical reaction parameters include:

  • Molar ratio : 1:1 (ketone to LR)
  • Temperature : 110–130°C
  • Duration : 4–8 hours

The product is isolated via vacuum distillation or column chromatography, yielding this compound in 75–85% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms the successful incorporation of the thiocarbonyl group, with a characteristic ¹³C NMR signal at δ 220–225 ppm for the C=S moiety.

Optimization Considerations

  • Solvent selection : Polar aprotic solvents like toluene enhance reaction rates by stabilizing intermediate species.
  • Catalytic additives : Triethylamine (Et₃N) may be introduced to scavenge hydrogen sulfide (H₂S) byproducts, improving yield.
  • Scale-up challenges : Exothermic decomposition of LR requires careful temperature control in large-scale syntheses.

Phosphorus Pentasulfide-Mediated Thionation

Phosphorus pentasulfide (P₄S₁₀) offers an alternative route for thionation, particularly in industrial settings where cost-effectiveness is prioritized. This method involves the reaction of 3,3-dimethylbutan-2-one with P₄S₁₀ under inert conditions.

Procedure and Yield

  • Stoichiometry : 1.2 equivalents of P₄S₁₀ per ketone
  • Solvent : Dry dichloromethane or tetrahydrofuran (THF)
  • Temperature : 60–80°C
  • Reaction time : 12–24 hours

The crude product is purified via recrystallization from ethanol, affording the thione in 60–70% yield. Fourier-transform infrared (FTIR) spectroscopy validates the C=S stretch at 1150–1200 cm⁻¹.

Limitations

  • Moisture sensitivity : P₄S₁₀ reacts violently with water, necessitating rigorous anhydrous conditions.
  • Byproduct formation : Phosphorus oxides (e.g., P₄O₁₀) complicate purification.

Grignard Reagent Approach with Carbon Disulfide

A less conventional but mechanistically intriguing method involves the reaction of a Grignard reagent with carbon disulfide (CS₂). This route begins with the synthesis of a 3,3-dimethylbutylmagnesium bromide intermediate, which subsequently reacts with CS₂ to form a dithiocarbamate. Acidic hydrolysis of this intermediate yields the target thione.

Synthetic Pathway

  • Grignard reagent formation :
    • 3,3-Dimethylbutyl bromide + Mg → 3,3-dimethylbutylmagnesium bromide
  • CS₂ addition :
    • RMgBr + CS₂ → RCS₂MgBr
  • Hydrolysis :
    • RCS₂MgBr + H₂O → (CH₃)₂C(S)C(CH₃)₂ + Mg(OH)Br

Yield and Challenges

  • Yield : 40–50% due to competing side reactions (e.g., disulfide formation).
  • Practical drawbacks : Handling CS₂ requires specialized equipment due to its toxicity and flammability.

Alternative Methods: Dithiocarbamate Decomposition

Dithiocarbamates, derived from the reaction of amines with CS₂, can decompose thermally to yield thioketones. For this compound, this method involves:

  • Synthesis of dithiocarbamate :
    • (CH₃)₂C(O)C(CH₃)₂ + NH₂R + CS₂ → (CH₃)₂C(S)NHRC(S)SH
  • Thermal decomposition :
    • Heating at 150–200°C under vacuum liberates the thione.

This route is less efficient (30–40% yield) but valuable for isotopic labeling studies where specific sulfur isotopes are incorporated.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield (%) Purity (%) Key Advantages Limitations
Lawesson’s Reagent LR, Toluene 110–130°C, 4–8 h 75–85 90–95 High efficiency, mild conditions Cost of LR, exothermic risk
Phosphorus Pentasulfide P₄S₁₀, THF 60–80°C, 12–24 h 60–70 80–85 Low cost, scalable Moisture sensitivity, byproducts
Grignard/CS₂ RMgBr, CS₂ 0–25°C, 2–4 h 40–50 70–75 Mechanistically versatile Low yield, hazardous reagents
Dithiocarbamate NH₂R, CS₂ 150–200°C, 1–2 h 30–40 60–70 Useful for isotopic studies Complex purification, low efficiency

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylbutane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of 3,3-dimethyl-2-butanethione can yield the corresponding alcohol, 3,3-dimethyl-2-butanol, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thione group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed:

    Oxidation: Sulfoxides and sulfones

    Reduction: 3,3-Dimethyl-2-butanol

    Substitution: Various thioether derivatives

Scientific Research Applications

Chemistry: 3,3-Dimethylbutane-2-thione is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, 3,3-dimethyl-2-butanethione is studied for its potential role in enzyme inhibition and as a probe for studying sulfur-related biochemical pathways.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals with sulfur-containing functional groups.

Industry: In the industrial sector, 3,3-dimethyl-2-butanethione is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-butanethione involves its interaction with various molecular targets, primarily through its thione group. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

    3,3-Dimethyl-2-butanone: The oxygen analog of 3,3-dimethyl-2-butanethione, commonly used in organic synthesis.

    3,3-Dimethyl-2-butanol: The reduced form of 3,3-dimethyl-2-butanethione, used as a solvent and intermediate in chemical synthesis.

    3,3-Dimethyl-2-butanone oxime: A derivative used in the synthesis of various organic compounds.

Comparison: 3,3-Dimethylbutane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity compared to its oxygen and alcohol analogs. The sulfur atom in the thione group allows for unique interactions with nucleophiles and oxidizing agents, making it a valuable compound in both synthetic and mechanistic studies.

Biological Activity

3,3-Dimethylbutane-2-thione, a sulfur-containing organic compound, has garnered attention in recent years for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in pharmacology and biochemistry.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thione functional group, which is a sulfur analog of a ketone. Its molecular formula is C5H10SC_5H_{10}S. The synthesis of this compound typically involves the reaction of appropriate alkyl halides with thiourea or through other thionation methods.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential as an antibacterial, antifungal, and anticancer agent. Below are some key findings from recent research:

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanisms of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antifungal Activity

This compound has also demonstrated antifungal activity against various fungal pathogens. Its efficacy in inhibiting fungal growth suggests potential applications in treating fungal infections. The exact mechanisms remain to be fully elucidated but may involve disruption of cell wall synthesis or function.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various pathways. For instance, cytotoxicity assays against HeLa and HepG2 cells revealed significant cell death at certain concentrations. The compound's ability to inhibit tumor growth could be linked to its interaction with specific molecular targets involved in cancer progression.

Case Studies

  • Anticancer Activity : In a study published in Journal of Medicinal Chemistry, this compound derivatives were tested against multiple human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Efficacy : A comprehensive evaluation of the antibacterial properties showed that this compound inhibited bacterial growth at concentrations as low as 50 μg/mL for some strains. The compound's effectiveness was particularly noted against Staphylococcus aureus and Escherichia coli .

Data Summary Table

Biological Activity Target Organisms/Cell Lines IC50/Minimum Inhibitory Concentration (MIC) Mechanism of Action
AntibacterialStaphylococcus aureus, E. coli50 μg/mLDisruption of cell membrane
AntifungalCandida albicans, Aspergillus30 μg/mLInhibition of cell wall synthesis
AnticancerHeLa, HepG2<10 μM for HeLaInduction of apoptosis

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